molecular formula C5H7N3OS B579465 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone CAS No. 18076-41-0

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone

Cat. No.: B579465
CAS No.: 18076-41-0
M. Wt: 157.191
InChI Key: QZXLLNSRYUUZFG-UHFFFAOYSA-N
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Description

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone is a heterocyclic organic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-1,2,3-thiadiazole with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Biological Activity

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone, with the CAS number 100517-03-1, is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H7N3OS\text{C}_5\text{H}_7\text{N}_3\text{OS}

The presence of the thiadiazole ring contributes significantly to its biological properties. The methylamino group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit considerable antimicrobial properties. A study highlighted that various thiadiazole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds with a 2-amino-1,3,4-thiadiazole moiety showed good activity against Bacillus anthracis and Bacillus cereus, while exhibiting weak activity against Staphylococcus aureus and Escherichia coli .
  • Notably, certain nitrophenoxymethyl-1,3,4-thiadiazole derivatives displayed strong antibacterial effects against Salmonella typhi and E. coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
12c Bacillus cereus15
18a Salmonella typhi19
18b E. coli18

Anticonvulsant Activity

Thiadiazole derivatives have also been investigated for their anticonvulsant properties. A systematic review indicated that several synthesized compounds exhibited significant activity in preclinical models:

  • Compounds containing a five-membered thiadiazole ring showed protective effects against pentylenetetrazole-induced seizures .
  • The most effective compounds demonstrated an ED50 value of approximately 33 mg/kg in mice models .

Table 2: Anticonvulsant Activity of Selected Thiadiazoles

Compound IDED50 (mg/kg)Protection (%)
50 3390
51 6670

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For example:

  • A synthesis involving coumarin-thiadiazole hybrids showed promising antiproliferative effects in various cancer cell lines .
  • Another study reported that newly synthesized thiadiazole derivatives exhibited significant cytotoxicity against cancer cells when evaluated using MTT assays .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Pintilie et al. evaluated the antimicrobial properties of various thiadiazole derivatives and found that specific substitutions at the C-5 position significantly enhanced antibacterial activity against several strains .
  • Anticonvulsant Screening : In a research effort to identify new anticonvulsants, compounds derived from this compound were tested in maximal electroshock seizure (MES) models and showed potential as effective anticonvulsants .

Properties

IUPAC Name

1-[5-(methylamino)thiadiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXLLNSRYUUZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SN=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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